

# **Application Notes and Protocols: Intravenous Administration of Maropitant in Dogs**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Maropitant citrate, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK1) receptor antagonist. It effectively blocks the action of Substance P, the key neurotransmitter involved in the central and peripheral pathways of emesis.[1][2][3][4][5] This unique mechanism of action provides broad-spectrum antiemetic efficacy against various causes of vomiting in dogs. Intravenous (IV) administration of maropitant is particularly valuable in clinical and research settings for a rapid onset of action, especially in animals that are actively vomiting or when oral administration is not feasible. These application notes provide detailed protocols and quantitative data for the intravenous use of maropitant in canine subjects.

# **Quantitative Data Summary**

The following tables summarize key quantitative parameters related to the intravenous administration of **maropitant** in dogs.

Table 1: Recommended Dosing and Administration



Parameter	Value	Reference
Dosage	1 mg/kg body weight	
Administration Rate	Slow bolus over 1-2 minutes	_
Frequency	Once daily	_
Maximum Duration	Up to 5 consecutive days	_

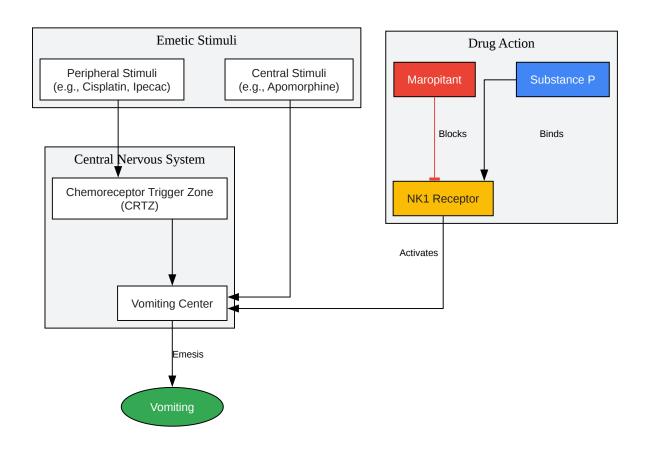
Table 2: Pharmacokinetic Parameters (Intravenous Administration)

Parameter	Value	Reference
Systemic Clearance (1 mg/kg)	970 - 1499.13 mL/hr/kg	_
Protein Binding	> 99%	
Metabolism	Hepatic (Cytochrome P450: CYP2D15 & CYP3A12)	_
Elimination Half-Life (IV)	Approximately 6-8 hours	-

## **Signaling Pathway**

The antiemetic effect of **maropitant** is achieved through the antagonism of the Neurokinin-1 (NK1) receptor.







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